Oxalic acid, 2-ethylhexyl octyl ester
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Overview
Description
Oxalic acid, 2-ethylhexyl octyl ester is an organic compound with the molecular formula C18H34O4 . It is an ester derived from oxalic acid and is commonly used in various industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of oxalic acid, 2-ethylhexyl octyl ester typically involves the esterification of oxalic acid with 2-ethylhexanol and octanol. This reaction is usually catalyzed by an acid or base. The reaction conditions include maintaining a specific temperature and pressure to ensure the complete conversion of reactants to the desired ester . Industrial production methods often involve large-scale esterification processes using continuous reactors to achieve high yields and purity .
Chemical Reactions Analysis
Oxalic acid, 2-ethylhexyl octyl ester undergoes various chemical reactions, including:
Reduction: It can be reduced to its corresponding alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester can participate in nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common reagents used in these reactions include acids, bases, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Oxalic acid, 2-ethylhexyl octyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: It serves as a model compound in studies of ester hydrolysis and enzyme-catalyzed reactions.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its biocompatibility.
Industry: It is used in the production of high-quality paints, coatings, and plasticizers.
Mechanism of Action
The mechanism of action of oxalic acid, 2-ethylhexyl octyl ester involves its interaction with various molecular targets. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack, leading to the formation of oxalic acid and alcohols . In reduction reactions, the ester is converted to alcohols through the transfer of hydride ions .
Comparison with Similar Compounds
Oxalic acid, 2-ethylhexyl octyl ester can be compared with other esters such as:
Oxalic acid, 2-ethylhexyl octadecyl ester: This compound has a longer alkyl chain, which affects its solubility and melting point.
Oxalic acid, bis(2-ethylhexyl) ester: This ester has two 2-ethylhexyl groups, making it more hydrophobic and less reactive in hydrolysis reactions.
The uniqueness of this compound lies in its balanced hydrophobic and hydrophilic properties, making it versatile for various applications.
Properties
Molecular Formula |
C18H34O4 |
---|---|
Molecular Weight |
314.5 g/mol |
IUPAC Name |
2-O-(2-ethylhexyl) 1-O-octyl oxalate |
InChI |
InChI=1S/C18H34O4/c1-4-7-9-10-11-12-14-21-17(19)18(20)22-15-16(6-3)13-8-5-2/h16H,4-15H2,1-3H3 |
InChI Key |
LTGHQLACELJBSP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)C(=O)OCC(CC)CCCC |
Origin of Product |
United States |
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